pyridin-2-ylmethyl carbamimidothioate;dihydrochloride
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Overview
Description
Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridin-2-ylmethanamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-ylmethyl carbamimidothioate sulfoxide.
Reduction: Reduction of the compound can lead to the formation of pyridin-2-ylmethyl carbamimidothioate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-ylmethyl carbamimidothioate sulfoxide.
Reduction: Pyridin-2-ylmethyl carbamimidothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethyl carbamimidothioate: Similar structure but lacks the dihydrochloride salt form.
Pyridin-2-ylmethyl carbamimidothioate sulfoxide: An oxidized form of the compound.
Pyridin-2-ylmethyl carbamimidothioate sulfone: A further oxidized form with different chemical properties.
Uniqueness
Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride is unique due to its dihydrochloride salt form, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are important.
Properties
Molecular Formula |
C7H11Cl2N3S |
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Molecular Weight |
240.15 g/mol |
IUPAC Name |
pyridin-2-ylmethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H |
InChI Key |
ZMHNEMDQJWHVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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